Galactoflavine

Description

Structure

3D Structure

Properties

IUPAC Name |

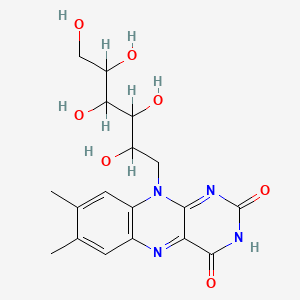

7,8-dimethyl-10-(2,3,4,5,6-pentahydroxyhexyl)benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O7/c1-7-3-9-10(4-8(7)2)22(5-11(24)14(26)15(27)12(25)6-23)16-13(19-9)17(28)21-18(29)20-16/h3-4,11-12,14-15,23-27H,5-6H2,1-2H3,(H,21,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPADDAUXKBBASM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949127 | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33210-88-7, 303-60-6, 26263-31-0 | |

| Record name | Sorboflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033210887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactoflavine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Biochemical Mechanisms of Galactoflavine Action

Competitive Antagonism with Riboflavin (B1680620)

The primary mechanism of galactoflavine's biological activity is its role as a competitive antagonist to riboflavin. Due to its structural similarity, this compound competes with riboflavin for the binding sites on enzymes that utilize riboflavin as a substrate or a cofactor precursor. This competition leads to a state of induced riboflavin deficiency, even when dietary intake of riboflavin might be otherwise adequate.

The structural difference between this compound and riboflavin lies in the polyhydroxy side chain attached to the isoalloxazine ring; this compound possesses a dulcityl (galactityl) moiety in place of riboflavin's ribityl moiety. This modification is subtle enough to allow this compound to be recognized by many of the same enzymatic and transport systems as riboflavin, yet it is significant enough to render it functionally inactive as a replacement, thereby inhibiting normal metabolic processes. Studies in rats have demonstrated that the administration of this compound alongside a riboflavin-deficient diet hastens and intensifies the signs of riboflavin deficiency. nih.govnih.gov

Interference with Flavin Adenine (B156593) Dinucleotide (FAD) and Flavin Mononucleotide (FMN) Biosynthesis

Riboflavin is the essential precursor for the synthesis of the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). This conversion is a two-step enzymatic process:

Riboflavin Kinase (flavokinase) phosphorylates riboflavin to form FMN.

FAD Synthetase (FMN adenylyltransferase) adenylylates FMN to form FAD.

This compound interferes significantly with this biosynthetic pathway. By acting as a competitive inhibitor, it can occupy the active site of riboflavin kinase, preventing the phosphorylation of riboflavin and thus blocking the production of FMN. scbt.com This inhibition disrupts the entire downstream pathway, as FMN is the direct substrate for FAD synthesis. Consequently, the cellular pools of both FMN and FAD are depleted.

Research on rats fed a diet containing this compound showed a marked decrease in the hepatic concentrations of not only riboflavin but also FMN and FAD when compared to rats on a riboflavin-deficient diet alone. nih.gov One study found that after 21 days, the addition of this compound to a riboflavin-deficient diet resulted in a 60.2% decrease in total liver flavins, compared to a 35.2% decrease from the deficient diet alone. nih.gov Notably, there was no evidence for the formation of this compound-based nucleotide analogs, indicating that while it can block the enzymes, it is not a substrate for conversion into fraudulent coenzymes. nih.gov

Table 1: Effect of this compound on Hepatic Flavin Concentrations in Rats This interactive table summarizes findings from a study comparing flavin levels in rats on different diets for 21 days. Data is derived from research by Lane (1964).

| Diet Group | % Decrease in Total Liver Riboflavin | % Decrease in Liver FMN | % Decrease in Liver FAD |

|---|---|---|---|

| Riboflavin-Deficient | 35.2% | Parallel Decrease | Parallel Decrease |

| Riboflavin-Deficient + this compound | 60.2% | 37.3% | 38.6% |

Impact on Flavoenzyme Functionality and Cellular Respiration Pathways

FMN and FAD are indispensable cofactors for a large class of enzymes known as flavoenzymes or flavoproteins, which catalyze critical oxidation-reduction (redox) reactions in numerous metabolic pathways. The depletion of FMN and FAD caused by this compound leads to a widespread impairment of flavoenzyme function.

A primary pathway affected is cellular respiration. Key components of the mitochondrial electron transport chain are flavoenzymes:

Complex I (NADH dehydrogenase) utilizes an FMN cofactor to accept electrons from NADH.

Complex II (Succinate dehydrogenase) contains a covalently bound FAD cofactor that accepts electrons from succinate.

By inducing a deficiency of these cofactors, this compound disrupts the flow of electrons through the transport chain, impairing ATP production. Studies on this compound-induced riboflavin deficiency have noted significant effects on liver mitochondria, including the formation of membranous whorls, suggesting focal sites of cytoplasmic degradation. The deficiency of flavin cofactors can lead to a state of mitochondrial dysfunction, which is a hallmark of impaired cellular energy metabolism.

Molecular Interactions with Riboflavin Transporters and Binding Proteins

For this compound to exert its intracellular effects, it must first enter the cell. The transport of riboflavin across the plasma membrane is mediated by a specific family of solute carriers known as riboflavin transporters (RFVTs), encoded by the SLC52A genes (SLC52A1, SLC52A2, and SLC52A3). guidetopharmacology.orgfrontiersin.org

Structural and functional studies of these transporters reveal that the isoalloxazine ring of riboflavin is the primary determinant for molecular recognition. nih.gov Analogs with modifications to the ribityl side chain, such as this compound, can still be recognized by these transporters and act as competitive inhibitors of riboflavin uptake. This compound competes with riboflavin for binding to RFVTs, thereby limiting the cellular uptake of genuine riboflavin and further contributing to its antagonist effects.

In the bloodstream and in specialized tissues like the egg white, riboflavin is transported by Riboflavin-Binding Proteins (RBPs). uniprot.org The crystal structure of chicken egg white RBP shows that the isoalloxazine ring of riboflavin binds within a specific cleft, stacked between the aromatic rings of tyrosine and tryptophan residues. embopress.org As this compound shares the same isoalloxazine ring system, it competitively binds to this pocket, displacing riboflavin from its carrier protein and interfering with its systemic transport and delivery to target tissues.

Table 2: Key Molecular Targets of this compound This interactive table outlines the primary molecular systems with which this compound interacts to exert its antagonistic effects.

| Molecular Target | Mechanism of Interaction | Consequence of Interaction |

|---|---|---|

| Riboflavin Kinase | Competitive inhibition | Blocked synthesis of FMN |

| Flavoenzymes (general) | Competition for cofactor binding site | Reduced enzymatic activity |

| Mitochondrial Complex I & II | Depletion of FMN and FAD cofactors | Impaired cellular respiration and ATP synthesis |

| Riboflavin Transporters (RFVT/SLC52A) | Competitive inhibition of transport | Reduced cellular uptake of riboflavin |

| Riboflavin-Binding Proteins (RBP) | Competitive binding | Disrupted systemic transport of riboflavin |

Preclinical Research Methodologies Utilizing Galactoflavine

In Vitro Cellular Models for Induced Riboflavin (B1680620) Deficiency

In vitro models are fundamental for examining the cellular and molecular underpinnings of riboflavin deficiency. Treating cultured cells with galactoflavine creates a riboflavin-deficient state in a controlled setting, enabling precise analysis of cellular responses.

Cell Line Selection and Culture Conditions for Deficiency Induction

The selection of a cell line is determined by the research focus. For instance, the human hepatoma cell line (HepG2) is frequently used to study the effects of riboflavin deficiency on liver cells, as the liver is a primary site of riboflavin metabolism. nih.govnih.gov Studies have successfully established riboflavin deficiency models in HepG2 cells by culturing them in a riboflavin-deficient medium. nih.gov Other cell lines, such as the mouse macrophage cell line RAW 264.7, have been used to investigate the immunomodulatory effects of riboflavin deficiency. jpp.krakow.pl

To induce the deficiency, cells are cultured in a specially formulated medium lacking riboflavin but supplemented with this compound. nih.govjpp.krakow.pl The concentration of this compound and the duration of the treatment are critical parameters that are optimized for each cell line to achieve a significant deficiency without inducing widespread cell death.

Table 1: Examples of Cell Lines in this compound-Induced Riboflavin Deficiency Research

| Cell Line | Tissue of Origin | Research Focus |

| HepG2 | Human Hepatoma | Apoptosis, Endoplasmic Reticulum Stress, Proteomic Changes. nih.govnih.gov |

| RAW 264.7 | Mouse Macrophage | Immune response, Cytokine production, Phagocytosis. jpp.krakow.pl |

Assessment of Cellular Metabolic Alterations

Riboflavin is the precursor to the coenzymes flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN), which are essential for numerous metabolic redox reactions. nutritionalassessment.org Consequently, a this compound-induced deficiency leads to significant metabolic disruptions. The assessment of these changes is a key aspect of in vitro studies.

Commonly assessed metabolic alterations include:

Mitochondrial Function: Impairment of mitochondrial energy metabolism is a known consequence of riboflavin depletion. mdpi.com

Fatty Acid Metabolism: Riboflavin deficiency has been shown to down-regulate fatty acid metabolism. nih.gov

Oxidative Stress: A deficiency in riboflavin can lead to increased oxidative stress. mdpi.com

Tricarboxylic Acid (TCA) Cycle: The function of the TCA cycle can be down-regulated in response to riboflavin deficiency. nih.gov

Analysis of Gene Expression and Proteomic Changes in Deficiency

Investigating changes at the gene and protein level provides a deeper understanding of the cellular response to riboflavin deficiency. Techniques like real-time quantitative PCR and Western blotting are used to analyze the expression of specific genes and proteins. mdpi.com For example, studies have shown that riboflavin deficiency can induce apoptosis by triggering endoplasmic reticulum stress and the CHOP pathway in HepG2 cells. nih.govmdpi.com

Label-free proteomic analysis has revealed that riboflavin deficiency can lead to differential expression of numerous proteins. nih.gov In HepG2 cells, this deficiency resulted in the up-regulation of pathways related to Parkinson's disease and apoptosis, while down-regulating fatty acid metabolism and oxidative phosphorylation. nih.gov

In Vivo Animal Models for Induced Riboflavin Deficiency

Animal models are crucial for studying the systemic effects of riboflavin deficiency. The use of this compound provides a method to induce a controlled and reproducible state of deficiency in various animal species.

Model Organism Selection (e.g., Rodent, Primate Models)

Rodents, particularly mice and rats, are the most frequently used animal models for studying induced riboflavin deficiency. cabidigitallibrary.orgnih.gov Their use is advantageous due to their well-characterized physiology and the availability of established protocols. umn.edutranscurebioservices.com These models have been instrumental in demonstrating that severe riboflavin deficiency during pregnancy can lead to congenital malformations. mdpi.comcabidigitallibrary.orgnih.gov For instance, feeding pregnant mice a riboflavin-deficient diet containing galactoflavin (B1253149) resulted in various fetal abnormalities. cabidigitallibrary.org Chicken models have also been valuable, showing that riboflavin deficiency can cause severe peripheral nerve demyelination, which is reversible with riboflavin supplementation. researchgate.net

While less common, primate models have also been utilized to study the effects of riboflavin deficiency in a species more closely related to humans.

Table 2: Comparison of Animal Models for this compound-Induced Riboflavin Deficiency

| Model Organism | Key Findings/Applications |

| Rodents (Mice, Rats) | Studies on congenital malformations, carcinogen-induced DNA damage, iron absorption, and inflammatory responses. cabidigitallibrary.orgnih.govconicet.gov.ar |

| Avian (Chickens) | Investigation of peripheral nerve demyelination and remyelination. researchgate.net |

Administration Protocols for Deficiency Induction

Inducing riboflavin deficiency in animal models typically involves a combination of a riboflavin-deficient diet and the administration of this compound. cabidigitallibrary.orgconicet.gov.ar This dual approach ensures a more rapid and profound state of deficiency.

The administration of this compound can be achieved through several routes:

Dietary Admixture: The most common method involves mixing this compound directly into the riboflavin-deficient feed. cabidigitallibrary.org This allows for continuous, non-invasive administration.

Oral Gavage: This method allows for the precise administration of an exact dose of this compound directly into the stomach. umn.eduiu.edu

Parenteral Injection: Routes such as subcutaneous or intraperitoneal injections can also be used, though they are more invasive. umn.eduiu.edu

The specific protocol, including the concentration of this compound in the diet and the duration of the study, is tailored to the research objectives. cabidigitallibrary.orgumn.edu

Methodologies for Studying Tissue-Specific Responses to Induced Deficiency

The study of tissue-specific responses to riboflavin deficiency, induced by the antagonist galactoflavin, employs a range of preclinical research methodologies. These methods are designed to elucidate the cellular and molecular consequences of impaired flavin-dependent processes in specific organ systems. A primary approach involves the use of animal models where a state of riboflavin deficiency is induced through a controlled diet containing galactoflavin. medicaljournalssweden.se This allows researchers to observe the systemic effects and then focus on particular tissues of interest.

Advanced in vitro systems are increasingly integrated to model tissue-specific responses with higher precision. mckinsey.commdpi.com These new approach methodologies (NAMs) provide human-specific biological contexts that traditional animal models may not fully replicate. mckinsey.com Methodologies include:

Organ-on-a-Chip (OoC) Systems: Microfluidic devices that culture cells from specific tissues in a microenvironment mimicking human physiology. mdpi.comfda.gov For instance, a Liver-Chip could be used to study hepatocyte-specific responses to galactoflavin-induced metabolic stress, while a cardiac tissue chip could assess effects on cardiomyocytes. fda.gov These platforms allow for real-time monitoring of functional endpoints and biomarker release. fda.gov

Organoid Cultures: Three-dimensional (3D) cell cultures derived from stem cells or patient tissues that self-organize to replicate the architecture and function of a specific organ. mdpi.comcrownbio.com Researchers can use organoids to investigate the impact of riboflavin deficiency on the development and function of tissues like the kidney, lung, or even components of the nervous system. mdpi.comfrontiersin.org

Primary Cell Cultures: Isolating specific cell types from an animal model with induced deficiency allows for focused investigation. For example, in studies of peripheral neuropathy, Schwann cells can be isolated from chickens made riboflavin-deficient to study the mechanisms of demyelination directly. researchgate.net

In these models, researchers analyze a variety of parameters to understand the tissue-specific impact. This includes histopathological examination of tissue samples, transcriptomic analysis to identify changes in gene expression, and proteomic and metabolomic profiling to understand shifts in protein function and metabolic pathways. For example, studies in riboflavin-deficient rats have utilized mass spectrometry to measure changes in specific metabolites like formate (B1220265), revealing impacts on one-carbon metabolism. nih.gov

Below is a table summarizing methodologies used to assess tissue-specific responses.

Table 1: Methodologies for Tissue-Specific Analysis in Induced Riboflavin Deficiency| Methodology | Tissue/Organ System | Parameters Analyzed | Research Goal |

|---|---|---|---|

| Diet-Induced Deficiency in Animal Models (e.g., Mice, Chickens) | Peripheral Nerves | Histopathology (demyelination), Electron Microscopy | To model and study the pathogenesis of peripheral neuropathies. researchgate.net |

| Organ-on-a-Chip (OoC) | Liver, Heart, Immune System | Cytokine release, enzyme levels, electrophysiology, metabolic function | To screen for tissue-specific toxicity and functional impairment in a human-relevant microenvironment. fda.gov |

| Organoid Cultures | Kidney, Lung, Intestine | Cellular differentiation, structural integrity, gene expression | To study the impact of deficiency on organ development and function in a 3D model. mdpi.comfrontiersin.org |

| Mass Spectrometry-based Metabolomics | Rat Liver and Plasma | Plasma formate concentration, hepatic enzyme activity | To determine the effect of deficiency on specific metabolic pathways like one-carbon metabolism. nih.gov |

Analysis of Developmental Biology and Organogenesis in Experimental Models

Galactoflavin is a critical tool in experimental embryology and developmental biology for investigating the role of riboflavin in organogenesis—the process by which embryonic cells differentiate to form organs and tissues. texasgateway.orgfiveable.me By administering a riboflavin-deficient diet supplemented with galactoflavin to pregnant animals, researchers can induce congenital malformations in the developing embryos, allowing for the study of the underlying mechanisms. medicaljournalssweden.se

A key experimental model involves pregnant mice fed this specific diet during critical windows of gestation. This methodology has been successfully used to induce conditions like exencephaly (a severe neural tube defect) in embryos. medicaljournalssweden.se By examining these embryos, scientists can study the causal relationships between a specific nutritional deficiency and complex developmental abnormalities. medicaljournalssweden.se For instance, researchers have investigated the link between induced exencephaly and subsequent malformations in dental development, such as the fusion of incisor germs. medicaljournalssweden.se

The analysis in these studies involves several stages:

Induction of Deficiency: Timed administration of a galactoflavin-containing, riboflavin-deficient diet to pregnant female animals. medicaljournalssweden.se

Embryo Collection: Harvesting embryos at specific developmental time points (e.g., different days of pregnancy).

Phenotypic Analysis: Macroscopic and microscopic examination of the embryos for gross anatomical defects. This often involves detailed histopathological analysis of specific developing organs.

Molecular Analysis: Investigating changes in gene expression within the affected tissues using techniques like RNA sequencing to build a transcriptomic atlas of the developmental defects. elifesciences.org This can reveal the specific genetic pathways disrupted by the lack of riboflavin. elifesciences.org

These experimental models are invaluable because they allow for the controlled study of how a fundamental metabolic pathway, when disrupted, affects the intricate signaling and cellular movements that define organogenesis. frontiersin.orgtexasgateway.org

Table 2: Findings in Developmental Models of Induced Riboflavin Deficiency

| Experimental Model | Induced Condition | Organ System Affected | Key Findings |

|---|---|---|---|

| Pregnant AK/a Mice | Riboflavin deficiency via galactoflavin diet | Central Nervous System, Dental Structures | Induction of exencephaly; associated malformations in upper incisors, including fusion of enamel organs. medicaljournalssweden.se |

| Pregnant Animals (General) | Severe Riboflavin Deficiency | General Fetal Development | Can lead to abnormal fetal development and termination of pregnancy, highlighting riboflavin's essential role. mdpi.com |

Hematological Systemic Responses in Induced Deficiency Models

The use of galactoflavin to induce riboflavin deficiency provides a methodological framework for studying the impact of this vitamin on the hematological system. Riboflavin and its flavin cofactors are essential for numerous metabolic processes, including those that support erythropoiesis (red blood cell production) and maintain iron homeostasis. mdpi.comwellcomeopenresearch.org Disruption of these processes can lead to distinct hematological abnormalities.

Methodologies for studying these systemic responses typically involve the use of animal models, such as rats or mice, placed on a riboflavin-deficient diet containing galactoflavin. medicaljournalssweden.senih.gov Human studies have also utilized galactoflavin to rapidly induce riboflavin deficiency for research purposes. nih.gov The primary analytical methods focus on characterizing the resulting blood phenotype:

Complete Blood Count (CBC): This is a fundamental analysis to quantify key hematological parameters. It measures hemoglobin levels, hematocrit, red blood cell (RBC) count, and RBC indices such as mean corpuscular volume (MCV) and mean corpuscular hemoglobin (MCH). wellcomeopenresearch.org Anemia is a frequently observed outcome in induced riboflavin deficiency. nih.gov

Peripheral Blood Smear: Microscopic examination of a blood smear allows for the morphological assessment of blood cells. This can reveal abnormalities in red blood cell shape and size, which are characteristic of certain types of anemia. nih.gov

Iron Homeostasis Analysis: Since flavoenzymes are involved in iron metabolism, researchers measure key markers of iron status. wellcomeopenresearch.org This includes quantifying serum iron levels, transferrin saturation, and ferritin concentrations to determine if the induced deficiency leads to systemic iron deficiency or dysregulation. wellcomeopenresearch.org

Bone Marrow Analysis: In some preclinical models, bone marrow aspirates may be examined to assess the state of hematopoiesis directly at its source, looking for signs of impaired red blood cell production.

These investigations have shown that induced riboflavin deficiency can lead to a normocytic, normochromic anemia, indicating a failure in the production of red blood cells. nih.gov By correlating the onset and severity of the deficiency with specific hematological changes, these models help to elucidate the precise role of riboflavin in maintaining a healthy hematopoietic system.

Table 3: Hematological Parameters in Induced Riboflavin Deficiency Models

| Parameter | Description | Typical Finding in Induced Deficiency | Implication |

|---|---|---|---|

| Hemoglobin (HGB) & Hematocrit | Measures of oxygen-carrying capacity and RBC volume percentage | Decreased | Indicates anemia. wellcomeopenresearch.orgnih.gov |

| Mean Corpuscular Volume (MCV) | Average volume of red blood cells | Often Normal (Normocytic) | Suggests the anemia is not due to defects in cell size (like in iron or B12 deficiency), but potentially due to production failure. |

| Serum Iron & Transferrin Saturation | Measures of circulating iron available for erythropoiesis | Can be decreased | Suggests impaired iron homeostasis or utilization may contribute to the hematological phenotype. wellcomeopenresearch.org |

| Reticulocyte Count | Measure of new, immature red blood cells released from bone marrow | Decreased | Indicates inadequate bone marrow response to anemia (hypoproliferation). |

Analytical Methodologies for Galactoflavine and Associated Biomolecules in Research

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are fundamental for the qualitative and quantitative analysis of flavins by examining their interaction with electromagnetic radiation. unizar-csic.es

UV-Visible (UV-Vis) Spectroscopy : Flavins, including galactoflavine, possess a characteristic isoalloxazine ring system that absorbs light in the visible and ultraviolet regions. UV-Vis spectroscopy is often used for the initial identification and quantification of flavin cofactors. For instance, FAD can be identified by its absorbance maximum at 450 nm, while FMN shows a maximum at 446 nm. researchgate.net The concentration of total flavins can be estimated from absorbance at specific wavelengths. researchgate.net

Fluorescence Spectroscopy : Many flavins are naturally fluorescent, emitting light at a longer wavelength after absorbing light at a shorter wavelength. This property allows for highly sensitive quantification. nih.gov Fluorescence spectroscopy is a widely used technique to quantify FMN in various biological fluids. nih.gov The method involves exciting the sample and measuring the emission intensity, which is proportional to the concentration of the flavin. researchgate.net For quantifying FMN with standard fluorescence spectroscopy, a 96-well plate is often used, and the impact of different plate materials and colors on the measurements is generally minimal if settings are consistent. nih.gov

Infrared (IR) Spectroscopy : Techniques like gas-phase infrared multiple-photon dissociation (IRMPD) spectroscopy provide detailed structural information. IRMPD has been used to obtain the first gas-phase IR spectrum of deprotonated riboflavin (B1680620), offering insights into the vibrational energies of its chemical bonds. researchgate.net, whiterose.ac.uk This approach helps in the spectroscopic characterization of flavins and their photoproducts, such as lumichrome (B1664701) and lumiflavin. researchgate.net, whiterose.ac.uk

Raman Spectroscopy : This technique provides a "vibrational fingerprint" by analyzing the inelastic scattering of monochromatic light. unizar-csic.es It can yield information about the chemical bonds within a molecule, making it a valuable tool for characterizing the structure of this compound and related compounds. unizar-csic.es

| Technique | Principle | Primary Application | Key Findings/Features |

|---|---|---|---|

| UV-Visible Spectroscopy | Measures absorbance of UV and visible light by the isoalloxazine ring. | Identification and quantification. researchgate.net | FAD has an absorbance max at 450 nm; FMN at 446 nm. researchgate.net |

| Fluorescence Spectroscopy | Measures emission of light from excited molecules. | Highly sensitive quantification of FMN and FAD. researchgate.netnih.gov | Commonly used for measuring FMN in biological fluids like machine perfusates. nih.gov |

| Infrared (IRMPD) Spectroscopy | Measures absorption of infrared radiation, causing molecular vibrations. | Structural characterization of flavins and their photoproducts. researchgate.netwhiterose.ac.uk | Provides a detailed "vibrational fingerprint" of the molecule. unizar-csic.es |

Chromatographic Separation Methods (e.g., HPLC, GC-MS)

Chromatography is a powerful technique for separating complex mixtures, making it indispensable for isolating flavins from biological matrices. frontiersin.org, researchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for the analysis of flavins. chromatographyonline.com It separates compounds based on their differential interactions with a stationary phase (e.g., a C18 column) and a mobile phase. mdpi.com HPLC can be coupled with various detectors, such as UV-Vis or fluorescence detectors, for the identification and precise quantification of riboflavin, FMN, and FAD. researchgate.net It is considered a reliable method for determining the stoichiometry of protein-bound flavin cofactors. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) : UPLC is an evolution of HPLC that uses smaller particle sizes in the stationary phase, resulting in higher resolution, greater sensitivity, and faster analysis times. creative-proteomics.com UPLC, often coupled with mass spectrometry (UPLC-MS), has revolutionized riboflavin metabolism research by enabling the detection of metabolites at very low concentrations, down to the femtomole level. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) : GC is effective for analyzing volatile compounds. mdpi.com For non-volatile compounds like many flavins, a derivatization step is typically required to increase their volatility. chromatographyonline.com While less common than HPLC for flavin analysis, GC-MS offers high resolution and sensitivity for specific applications. chromatographyonline.com, mdpi.com

Thin-Layer Chromatography (TLC) : TLC is a simpler and more economical chromatographic method used for separating flavonoids. chromatographyonline.com While it is effective for qualitative separation, its capacity for quantitative analysis is more limited compared to HPLC. chromatographyonline.com

| Method | Principle | Advantages | Common Detectors |

|---|---|---|---|

| HPLC | Separation based on polarity and interaction with stationary/mobile phases. frontiersin.org | Robust, reliable, well-established for quantification. researchgate.netmdpi.com | UV-Vis, Fluorescence. researchgate.net |

| UPLC | Uses smaller stationary phase particles for higher efficiency. creative-proteomics.com | Higher resolution, sensitivity, and speed than HPLC. creative-proteomics.com | Mass Spectrometry (MS). creative-proteomics.com |

| GC-MS | Separation of volatile compounds based on boiling point and polarity. mdpi.com | High sensitivity and resolution for volatile analytes. frontiersin.org | Mass Spectrometry (MS). frontiersin.org |

| TLC | Separation on a thin layer of adsorbent material. chromatographyonline.com | Simple, economical for qualitative analysis. chromatographyonline.com | Visual (UV light). |

Electrochemical Detection Approaches

Electrochemical methods offer high sensitivity and rapid detection for electroactive compounds like flavins. mdpi.com These techniques measure changes in electrical properties (like current or potential) resulting from redox reactions at an electrode surface.

Voltammetry : Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study the oxidation and reduction behavior of analytes. kashanu.ac.ir, mdpi.com An electrochemical sensor, often made with modified electrodes (e.g., using carbon nanomaterials), can be developed to achieve a high electrochemical response. kashanu.ac.ir, mdpi.com These sensors can exhibit a wide linear response range and low detection limits for target molecules. kashanu.ac.ir For example, proflavine, a compound with a similar three-ring structure to flavins, can be electropolymerized onto an electrode surface to create a sensor for detecting DNA damage. mdpi.com This principle can be adapted for developing sensors for this compound.

Amperometry : This method involves measuring the current produced by the oxidation or reduction of a substance at a constant potential. It has been successfully used for the real-time quantitative detection of catecholamines released from cells using iridium oxide electrodes. nih.gov This demonstrates the potential for developing similar systems to monitor flavin dynamics in biological environments.

Quantification of Flavin Cofactors (FAD, FMN) in Biological Research Samples

Accurate quantification of FMN and FAD is vital for understanding the metabolic state of cells and tissues. creative-proteomics.com Several robust methods are employed for this purpose in biological samples such as human plasma, cell lysates, and plant tissues. creative-proteomics.com, bevital.no, researchgate.net

HPLC : This is a frequently used method for the simultaneous quantification of riboflavin, FMN, and FAD. researchgate.net It offers excellent separation and allows for precise measurement. researchgate.net

Capillary Electrophoresis (CE) : CE provides high-resolution separation with the advantage of requiring very small sample volumes and having short analysis times. bevital.no A sensitive CE method combined with laser-induced fluorescence (LIF) detection has been developed for quantifying riboflavin, FMN, and FAD in human plasma. bevital.no This method demonstrated good linearity and low limits of detection, well below physiological concentrations. bevital.no

Fluorescence Spectroscopy : As mentioned earlier, this technique is highly sensitive for flavin quantification. nih.gov It can be used to measure FMN and FAD concentrations in cell extracts after their release from proteins. researchgate.net, researchgate.net

A study analyzing plasma from 63 healthy subjects using capillary electrophoresis reported the following median concentrations:

Riboflavin : 8.6 nmol/L bevital.no

FMN : 7.0 nmol/L bevital.no

FAD : 57.9 nmol/L bevital.no

These values highlight that FAD is typically the most abundant flavin form in human plasma. bevital.no

Mass Spectrometry Applications in Metabolomic Studies of Induced Deficiency

Mass spectrometry (MS) is a highly specific and sensitive technique that measures the mass-to-charge ratio of ions. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a powerful tool for metabolomics. nih.gov

Untargeted Metabolomics : This approach aims to measure as many metabolites as possible in a biological sample to gain a comprehensive overview of the metabolic state. Untargeted metabolomics analysis has been instrumental in studying riboflavin transporter deficiency (RTD). nih.gov In a case study, this analysis detected multiple biochemical abnormalities related to impaired FAD function, which normalized after riboflavin supplementation. nih.gov This underscores the utility of metabolomics in understanding the reversible pathomechanisms of the disorder. nih.gov

LC-MS/MS for Quantification : An isotope dilution method using LC-MS/MS has been developed for the sensitive and selective quantitative analysis of riboflavin in human plasma. nih.gov This method is reliable and can be applied to the clinical diagnosis of vitamin deficiency. nih.gov

Time-Resolved Mass Spectrometry (TRMS) : TRMS can be used to monitor the decay of a parent molecule and the formation of products over time. researchgate.net, whiterose.ac.uk It has been employed to study the photodegradation of riboflavin, allowing for the observation of photoproducts and reaction intermediates. researchgate.net, whiterose.ac.uk This technique could be applied to investigate the stability and degradation pathways of this compound under various conditions.

Structure Activity Relationships Sar in Galactoflavine Antagonism

Comparative Structural Analysis with Riboflavin (B1680620)

Galactoflavine and riboflavin are structurally analogous, sharing the same core heterocyclic ring system but differing in the stereochemistry of the polyol side chain. This single, targeted modification is the basis for this compound's antagonistic properties.

Both molecules are built upon a 7,8-dimethyl-isoalloxazine ring, a tricyclic system that is responsible for the characteristic yellow color and the redox capabilities of flavins. ddugu.ac.in This isoalloxazine nucleus is the primary site of recognition for many enzymes and binding proteins. Attached to the N10 position of this ring is a five-carbon sugar alcohol chain.

The critical distinction between the two compounds lies in the identity of this side chain. In riboflavin, the side chain is derived from D-ribose, forming a D-ribityl group. wikipedia.org In this compound, it is derived from D-galactose, forming a D-galactityl (or D-dulcityl) group. This results in a different stereochemical configuration of the hydroxyl (-OH) groups along the chain. Specifically, this compound is the C4' epimer of riboflavin, meaning the orientation of the hydroxyl group at the fourth carbon of the side chain is inverted relative to riboflavin.

| Feature | Riboflavin | This compound |

|---|---|---|

| Core Structure | 7,8-dimethyl-isoalloxazine | 7,8-dimethyl-isoalloxazine |

| Side Chain (at N10) | D-Ribityl | D-Galactityl (Dulcityl) |

| Molecular Formula | C17H20N4O6 | C17H20N4O6 |

| Key Stereochemical Difference | (2R, 3S, 4R) configuration in side chain | (2R, 3S, 4S) configuration in side chain (Epimer at C4') |

Identification of Key Pharmacophoric Features for Antagonistic Activity

The antagonistic nature of this compound stems from its ability to act as a competitive inhibitor for enzymes that utilize riboflavin as a substrate. The key pharmacophoric features—the essential aspects of the molecule's structure required for its biological activity—can be divided into two components: those necessary for binding and those responsible for the loss of function.

Binding Pharmacophore : The isoalloxazine ring is the primary feature for molecular recognition and binding within the active sites of flavo-enzymes. Its planar structure, methyl group substitutions at positions C7 and C8, and the pyrimidine-like portion of the ring system are all critical for fitting into the enzyme's binding pocket. This compound retains this entire structure, allowing it to effectively compete with riboflavin for the same binding sites.

Antagonism-Inducing Feature : The D-galactityl side chain is the feature that confers the antagonistic activity. The first step in riboflavin's conversion to its active coenzyme forms, Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD), is the phosphorylation of the terminal 5'-hydroxyl group of the ribityl chain by the enzyme riboflavin kinase (RFK). wikipedia.org While RFK can bind this compound, the altered stereochemistry of the C4'-hydroxyl group on the galactityl chain disrupts the optimal positioning of the molecule within the active site. This incorrect orientation hinders the efficient transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl, thereby inhibiting the production of FMN and, consequently, FAD. nih.gov The molecule acts as a substrate analog that binds but cannot be properly processed, thus blocking the metabolic pathway.

Theoretical and Computational Modeling of this compound-Target Interactions

While specific computational docking studies for this compound are not extensively detailed in the literature, a robust understanding of its interaction can be inferred from the numerous structural and modeling studies of its target enzyme, riboflavin kinase (RFK), with its natural substrate.

Crystal structures of human RFK reveal a highly specific binding pocket for riboflavin. nih.gov The isoalloxazine ring is sandwiched between aromatic and aliphatic residues, and a network of hydrogen bonds forms between the enzyme and the hydroxyl groups of the ribityl side chain. These interactions are crucial for locking the substrate in a precise orientation.

Computational models show that upon binding of riboflavin and ATP, RFK undergoes significant conformational changes in loop regions termed "Flap I" and "Flap II". nih.gov These flaps close over the active site, shielding the substrates from the solvent and correctly positioning the terminal 5'-hydroxyl of riboflavin adjacent to the gamma-phosphate of ATP for the phosphoryl transfer reaction. The proposed catalytic base, Glu86, is positioned to activate the 5'-hydroxyl group. nih.gov

Based on this model, the introduction of this compound would lead to a suboptimal interaction. The inverted stereochemistry at the C4' position would likely alter the hydrogen-bonding network between the side chain and the enzyme. This could prevent the side chain from adopting the necessary conformation to allow the flaps to close completely or could misalign the terminal 5'-hydroxyl group relative to ATP and the catalytic residues. This steric and electronic disruption provides a molecular-level explanation for why this compound is a poor substrate for phosphorylation and acts as a competitive inhibitor. Rigid-body docking simulations used to predict protein-protein interactions, such as those between RFK and its client proteins, underscore the importance of precise molecular geometry for biological function, a principle that applies equally to enzyme-substrate interactions. frontiersin.org

Exploration of this compound Derivatives with Modified Antagonistic Potency for Research Applications

The study of this compound has spurred research into other riboflavin analogs to probe the structure-activity relationships of flavo-enzyme inhibition and to develop tools for studying vitamin deficiencies. Modifications have been explored on both the isoalloxazine ring and the N10-side chain.

Side Chain Modifications : Analogs where the ribityl group is replaced with other sugar alcohols or aliphatic chains have been synthesized. For instance, replacing the ribityl chain with a shorter 2-acetoxyethyl group resulted in a compound, U-2112, that also acts as a riboflavin antagonist. nih.gov Another derivative, sodium-6, 7-dimethyl-9-(2'-hemisuccinoxyethyl)-isoalloxazine (U-6538), was also developed for clinical trials. nih.gov These studies demonstrate that while the polyol structure of the side chain is important for affinity, it can be replaced with other moieties that still allow binding but prevent proper enzymatic processing.

Ring Modifications : Changes to the isoalloxazine ring itself can also modulate activity. For example, 6,7-diethyl-9-(D-l'-ribityl)-isoalloxazine, an analog with ethyl groups instead of methyl groups at positions 6 and 7, is a potent riboflavin antagonist. dntb.gov.ua Roseoflavin, a naturally occurring analog produced by Streptomyces davawensis, features a dimethylamino group at position 8 instead of a methyl group and lacks the methyl group at position 7. researchgate.net Roseoflavin exhibits strong antimicrobial activity by targeting flavo-enzymes and FMN riboswitches. researchgate.net

These derivatives have been instrumental in mapping the binding requirements of riboflavin-dependent enzymes and transporters.

| Compound Name | Structural Modification (vs. Riboflavin) | Reported Application/Activity |

|---|---|---|

| This compound | D-Galactityl side chain instead of D-Ribityl (C4' epimer) | Riboflavin antagonist; induces B2 deficiency. nih.gov |

| 6,7-Diethyl-9-(D-l'-ribityl)-isoalloxazine | Ethyl groups at C6 and C7 instead of methyl groups | Potent riboflavin antagonist. dntb.gov.ua |

| Roseoflavin | Dimethylamino group at C8; no methyl at C7 | Antimicrobial; inhibits flavo-enzymes and FMN riboswitch. researchgate.net |

| 6,7-dimethyl-9-(2-acetoxyethyl)-isoalloxazine (U-2112) | Replaces ribityl chain with a 2-acetoxyethyl chain | Riboflavin antagonist. nih.gov |

Advanced Research Perspectives and Emerging Areas

Deeper Elucidation of Cellular Signaling Pathways Affected by Galactoflavine-Induced Deficiency

Galactoflavin-induced riboflavin (B1680620) deficiency serves as a powerful tool to investigate the cellular stress responses and signaling cascades that are triggered when flavin-dependent pathways are compromised. Riboflavin, as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), is essential for a multitude of cellular processes, including mitochondrial energy metabolism and stress responses. nih.gov A deficiency state disrupts these fundamental activities, initiating a cascade of signaling events.

Research in preclinical models has shown that a primary effect of galactoflavin-induced deficiency on liver cells involves significant changes to the cellular ultrastructure, including the formation of membranous whorls and variations in the number of perichromatin granules in the nucleus. semanticscholar.orgnih.gov These structural alterations are indicative of profound disruptions in cellular homeostasis and are likely linked to altered protein synthesis and degradation pathways. semanticscholar.orgnih.gov

A key area of investigation is the link between riboflavin deficiency and endoplasmic reticulum (ER) stress. The ER is a critical site for protein folding, and several key enzymes involved in this process are flavin-dependent. mdpi.com A lack of riboflavin can impair the function of these enzymes, leading to an accumulation of unfolded or misfolded proteins, a condition that triggers the unfolded protein response (UPR) and ER stress. mdpi.com One of the critical signaling pathways activated by prolonged ER stress is the C/EBP homologous protein (CHOP) pathway, which can ultimately lead to programmed cell death, or apoptosis. mdpi.com Studies have demonstrated that riboflavin deficiency can indeed induce apoptosis mediated by ER stress through the CHOP pathway. mdpi.com

Furthermore, riboflavin and its flavin derivatives play a role in modulating immune responses. nih.gov Research indicates that riboflavin has anti-inflammatory properties, capable of reducing the levels of several pro-inflammatory cytokines, such as TNF-α, IL-1ß, and IL-6. nih.gov Galactoflavin-induced deficiency can, therefore, be used to explore the signaling pathways that connect flavin status to the regulation of inflammation. The metabolism of riboflavin is also connected to important signaling mediators, including those involved in the biosynthesis of acetyl-coenzyme A and purines, highlighting the broad impact of its deficiency on cellular signaling networks. researchgate.net

Application of Multi-omics Approaches (Transcriptomics, Proteomics, Metabolomics) in Deficiency Studies

To capture the systemic impact of galactoflavin-induced riboflavin deficiency, researchers are increasingly turning to multi-omics approaches. researchgate.netscienceopen.com These technologies provide a global, unbiased view of the molecular changes occurring within a biological system, offering a more holistic understanding than traditional targeted analyses. researchgate.netescholarship.org By integrating data from different molecular layers—genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—scientists can construct a more complete picture of the cellular response to flavin antagonism. nih.govmdpi.com

Transcriptomics (e.g., RNA-sequencing) reveals how galactoflavin-induced deficiency alters gene expression. This can identify which signaling pathways and cellular processes are transcriptionally up- or down-regulated in response to the metabolic stress of riboflavin depletion.

Proteomics (e.g., mass spectrometry-based approaches) quantifies changes in the abundance of thousands of proteins. researchgate.net This is crucial for understanding the direct impact on flavoenzymes and identifying downstream effects on protein networks involved in metabolism, signaling, and cellular structure. mdpi.com

Metabolomics (e.g., mass spectrometry or nuclear magnetic resonance) measures the levels of small-molecule metabolites. This provides a direct functional readout of the metabolic state of the cell, highlighting the specific biochemical pathways that are impaired by the lack of functional flavoenzymes, such as disruptions in the Krebs cycle or fatty acid β-oxidation. mdpi.com

The integration of these omics datasets allows for the identification of causal links between changes at different molecular levels. researchgate.net For example, transcriptomic data might show the upregulation of stress-response genes, which can be correlated with proteomic data showing an increase in the corresponding proteins and metabolomic data revealing the accumulation of substrates of dysfunctional flavoenzymes. This integrated approach is essential for mapping the complex flow of information that underlies the pathophysiology of riboflavin deficiency. escholarship.org

| Omics Approach | Molecule Measured | Primary Insight Provided in Deficiency Studies |

|---|---|---|

| Transcriptomics | RNA | Changes in gene expression; identification of responsive signaling and metabolic pathways at the transcriptional level. |

| Proteomics | Proteins | Alterations in protein abundance; direct assessment of flavoenzyme levels and downstream effects on protein networks. |

| Metabolomics | Metabolites | Functional readout of metabolic status; identification of specific enzyme blocks and pathway disruptions. |

Development of Refined Preclinical Models for Studying Specific Biological Processes Impacted by Riboflavin Status

The development of sophisticated preclinical models has been instrumental in advancing our understanding of riboflavin-dependent processes. Galactoflavin (B1253149) has been used extensively in rodent models to study the systemic and tissue-specific effects of riboflavin deficiency, leading to key discoveries in areas from hepatic cell biology to fetal development. semanticscholar.orgcabidigitallibrary.org

Beyond traditional animal models, researchers are leveraging simpler organisms and advanced cell-based systems to dissect specific pathways:

Caenorhabditis elegans (C. elegans): This nematode serves as a powerful model for studying neuromuscular pathologies related to flavin homeostasis. nih.gov By silencing genes involved in FAD synthesis, researchers can mimic aspects of human riboflavin-responsive disorders, creating a low-cost, high-throughput system for fundamental research and potential therapeutic screening. nih.gov

Induced Pluripotent Stem Cells (iPSCs): For human diseases like Riboflavin Transporter Deficiency (RTD), patient-derived iPSCs offer an innovative platform. mdpi.com These cells can be differentiated into specific cell types affected by the disease, such as motor neurons, allowing for detailed investigation of pathogenic mechanisms like redox imbalance and cytoskeletal defects in a human-relevant context. mdpi.com

Specialized Rodent Models: Transgenic animal models, such as those developed for studying type 2 diabetes (e.g., db/db mice), are valuable for investigating the role of riboflavin-dependent antioxidant pathways in the context of metabolic disease and oxidative stress. mdpi.com

These refined models allow for precise genetic and environmental manipulations, enabling researchers to isolate the effects of riboflavin status on specific biological processes, from mitochondrial function to neuronal development and integrity.

Future Directions in the Utilization of Riboflavin Antagonists as Biochemical Probes

Riboflavin antagonists like galactoflavin continue to be valuable as biochemical probes to induce a state of functional deficiency for research purposes. nih.gov Looking ahead, a major area of development is the application of these molecules in targeted therapies and diagnostics. The observation that riboflavin transporters are often overexpressed on the surface of certain cancer cells has opened a new avenue for targeted drug delivery. nih.govresearchgate.net

The core concept involves using a riboflavin antagonist, or a riboflavin mimic, as a targeting ligand. researchgate.net This ligand can be attached to various therapeutic or diagnostic agents, such as nanoparticles, polymers, or cytotoxic drugs. nih.gov The resulting conjugate is then preferentially taken up by cancer cells via the overexpressed riboflavin transporters, concentrating the therapeutic payload at the tumor site and potentially reducing side effects on healthy tissues. nih.gov

Future research in this area will focus on:

Designing Novel Antagonists: Synthesizing and screening new riboflavin antagonists with varying affinities for different riboflavin transporters and binding proteins to optimize targeting specificity. researchgate.net

Developing "Smart" Probes: Creating fluorescently-labeled riboflavin antagonists that can be used for molecular imaging to visualize tumors that overexpress riboflavin receptors. This could aid in cancer diagnosis and staging.

Probing Flavoenzyme Function: Using antagonists as tools to selectively inhibit specific classes of flavoenzymes, allowing for a more nuanced dissection of their individual roles in complex metabolic and signaling networks.

The continued exploration of riboflavin antagonists, from their use in basic research to their potential application in targeted medicine, underscores their importance as versatile biochemical tools.

Q & A

Q. What are the primary biochemical pathways targeted by Galactoflavine in cellular models?

- Methodological Guidance : To identify targeted pathways, use in vitro assays (e.g., enzymatic inhibition studies) combined with transcriptomic profiling (RNA-seq) to map gene expression changes. Validate findings via Western blot or ELISA for protein-level effects. Include negative controls (e.g., untreated cells) and dose-response curves to establish causality .

Q. How is this compound synthesized, and what are its critical purity benchmarks for research use?

- Methodological Guidance : Follow protocols from peer-reviewed synthesis routes (e.g., catalytic hydrogenation or glycosylation reactions). Characterize purity via HPLC (≥95% purity) and NMR spectroscopy (δH/δC assignments). Report retention times, solvent systems, and spectral peaks to ensure reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Guidance : Use UV-Vis (λmax for flavone backbone), FT-IR (C=O and O-H stretches), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For stereochemical analysis, employ circular dichroism (CD) or X-ray crystallography if crystals are obtainable .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity without confounding apoptosis/necrosis signals?

- Methodological Guidance : Use dual staining (Annexin V/PI) with flow cytometry to distinguish apoptosis and necrosis. Include a positive control (e.g., staurosporine for apoptosis) and validate via caspase-3/7 activity assays. Optimize dosing using Hill slope models to avoid off-target effects at high concentrations .

Q. What strategies resolve contradictions in reported IC50 values for this compound across studies?

- Methodological Guidance : Systematically compare variables: cell lines (e.g., HeLa vs. HEK293), assay duration (24h vs. 48h), and solvent carriers (DMSO vs. ethanol). Perform meta-analysis with standardized normalization (e.g., cell viability relative to untreated controls) and report confidence intervals .

Q. How can computational modeling improve target prediction for this compound’s metabolites?

- Methodological Guidance : Use molecular docking (AutoDock Vina) against databases like ChEMBL or PubChem. Validate predictions with in silico ADMET profiling (SwissADME) and cross-reference with in vitro metabolite identification (LC-MS/MS). Highlight binding affinities (ΔG values) and pharmacophore overlaps .

Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects in combination therapies?

- Methodological Guidance : Apply Chou-Talalay’s combination index (CI) method using CompuSyn software. Use isobolograms to visualize synergy/additivity/antagonism. Replicate experiments in triplicate and apply ANOVA with post-hoc Tukey tests to assess significance .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data for this compound in supplementary materials?

- Methodological Guidance : Tabulate raw data (e.g., NMR shifts, HRMS m/z values) alongside reference standards. Annotate discrepancies (e.g., solvent polarity effects on δH) and provide access to raw instrument files (e.g., JCAMP-DX for NMR) .

Q. What protocols ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

- Methodological Guidance : Standardize animal models (e.g., C57BL/6 mice), administration routes (oral vs. intravenous), and sampling intervals. Report bioavailability (AUC), half-life (t1/2), and clearance rates using non-compartmental analysis (Phoenix WinNonlin) .

Ethical and Literature Considerations

Q. How to address discrepancies between this compound’s purported mechanisms and prior literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.